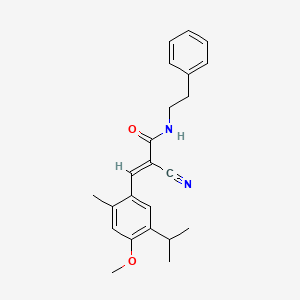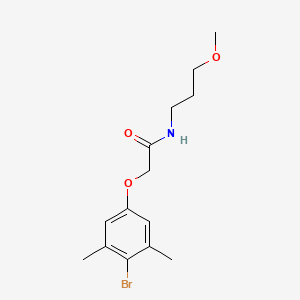
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide, also known as IMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have analgesic properties, making it a potential treatment for pain.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its potency. 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to be a highly effective inhibitor of tubulin polymerization, making it a valuable tool for studying the cell cycle and apoptosis. Additionally, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has been found to have low toxicity, making it a safer alternative to other tubulin inhibitors. However, one limitation of using 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its complex synthesis process, which can be time-consuming and require specialized equipment.
将来の方向性
There are several potential future directions for research on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. One area of research is the development of new cancer therapies based on 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. Studies have shown that 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide has the potential to inhibit the growth of a range of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, research on the anti-inflammatory properties of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide may lead to the development of new treatments for inflammatory diseases. Finally, further research on the biochemical and physiological effects of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide may uncover new applications for this compound in a range of fields.
合成法
2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-5-isopropyl-2-methylphenol with 2-bromoethylamine hydrobromide to form an intermediate product. This intermediate is then reacted with 2-phenylethylamine to form the final product, 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide. The synthesis of 2-cyano-3-(5-isopropyl-4-methoxy-2-methylphenyl)-N-(2-phenylethyl)acrylamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
特性
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)21-14-19(17(3)12-22(21)27-4)13-20(15-24)23(26)25-11-10-18-8-6-5-7-9-18/h5-9,12-14,16H,10-11H2,1-4H3,(H,25,26)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANFVFWTJMXCJ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)